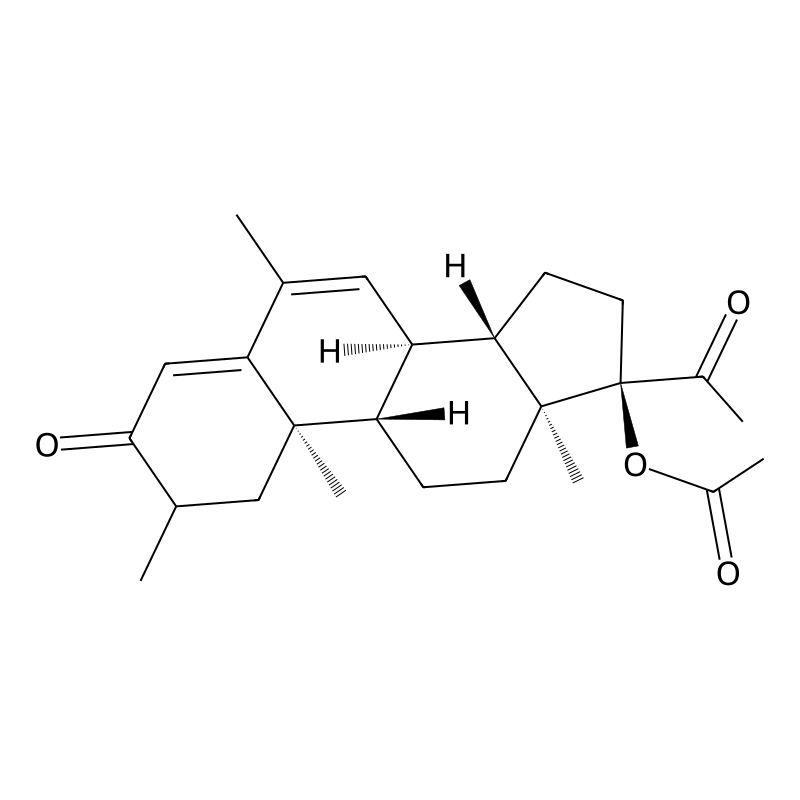

(2β)-Methyl Megestrol Acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Anti-cancer properties:

Some research has investigated the potential anti-cancer properties of (2β)-Methyl Megestrol Acetate. Studies have explored its effects on certain cancer cell lines to assess its ability to suppress cell growth or proliferation [].

Metabolism and hormone interaction:

(2β)-Methyl Megestrol Acetate has also been studied for its effects on metabolism and hormone interaction. This research has aimed to understand how the compound might influence hormone signaling pathways and their impact on cellular processes [].

(2β)-Methyl Megestrol Acetate is a synthetic derivative of the hormone progesterone, specifically designed as a progestin. It is chemically classified as a steroid and has the molecular formula with a molecular weight of approximately 398.54 g/mol. This compound is recognized as an impurity in the more commonly known Megestrol Acetate, which is utilized in various medical applications, including appetite stimulation and cancer treatment .

The chemical behavior of (2β)-Methyl Megestrol Acetate is largely influenced by its steroidal structure. It can undergo several reactions typical of steroids, including:

- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield its corresponding alcohol.

- Reduction: The ketone groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation: It can be oxidized to form ketones or carboxylic acids depending on the reaction conditions.

These reactions play a crucial role in its synthesis and modification for various applications .

(2β)-Methyl Megestrol Acetate exhibits biological activities similar to those of other progestins. Its primary functions include:

- Progestational Effects: It mimics the action of progesterone, influencing the menstrual cycle and supporting pregnancy.

- Antineoplastic Properties: The compound has shown potential in inhibiting the growth of certain cancer cells, particularly in breast and endometrial cancers.

- Appetite Stimulation: It is used clinically to enhance appetite in patients undergoing cancer treatment or suffering from cachexia .

The synthesis of (2β)-Methyl Megestrol Acetate typically involves several steps:

- Starting Material: The synthesis begins with a suitable steroid precursor, often derived from natural sources or synthesized chemically.

- Functionalization: The introduction of the methyl group at the 2β position is achieved through alkylation reactions.

- Acetylation: The final step involves acetylation to produce (2β)-Methyl Megestrol Acetate from the intermediate product.

Various methods can be employed for each step, including classical organic synthesis techniques and modern approaches such as microwave-assisted synthesis for improved yields .

(2β)-Methyl Megestrol Acetate finds utility in several areas:

- Pharmaceutical Research: As a reference compound in studies evaluating progestin activity and efficacy.

- Cancer Treatment: Used as part of therapeutic regimens for hormone-sensitive cancers.

- Appetite Stimulation: Prescribed to patients experiencing severe weight loss due to chronic illnesses .

Studies on (2β)-Methyl Megestrol Acetate have explored its interactions with various biological systems:

- Hormonal Interactions: It competes with natural hormones for receptor binding sites, influencing hormonal balance.

- Drug Interactions: The compound may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring during co-administration.

- Cellular Mechanisms: Research indicates that it can modulate gene expression related to cell growth and apoptosis in cancer cells .

Several compounds share structural and functional similarities with (2β)-Methyl Megestrol Acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Megestrol Acetate | Used primarily for appetite stimulation and cancer treatment. | |

| Medroxyprogesterone Acetate | Commonly used as a contraceptive and hormone replacement therapy. | |

| Norethisterone | Utilized in contraceptives and hormone therapy; has androgenic properties. |

Uniqueness of (2β)-Methyl Megestrol Acetate

(2β)-Methyl Megestrol Acetate is unique due to its specific methyl substitution at the 2β position, which influences its receptor affinity and biological activity compared to other progestins. This modification may enhance its efficacy in certain therapeutic contexts while minimizing side effects associated with other similar compounds .

The synthesis of (2β)-Methyl Megestrol Acetate relies fundamentally on progesterone derivatives as starting materials, leveraging the existing steroid framework for efficient transformation [10]. Progesterone serves as a crucial metabolic intermediate in the production of various endogenous steroids and provides an optimal scaffold for synthetic modifications [11]. The conversion pathway typically begins with 17α-hydroxyprogesterone derivatives, which undergo sequential modifications to introduce the requisite methyl group at the 2β position [12].

Key intermediate synthesis strategies involve the formation of 6-methylene steroid compounds from progesterone precursors [2]. The intermediate 6-methylene-progesterone-4-ene-3,20-dione-17α-acetate serves as a critical precursor in the synthetic pathway [4]. This intermediate can be obtained through multiple routes, including enol ether formation from 17α-acetoxy-progesterone via Mannich reaction, or alternatively from Δ3,5-3,17α-diacetoxy-progesterone through treatment with ethyl orthoformate derivatives [2].

Table 1: Key Progesterone-Derived Intermediates in (2β)-Methyl Megestrol Acetate Synthesis

| Intermediate | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| 6-methylene-progesterone-4-ene-3,20-dione-17α-acetate | 85-92 | Palladium/carbon catalyst, sodium acetate | [4] |

| 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione | 98 | Mannich reaction, enol ether formation | [3] |

| Δ3,5-3,17α-diacetoxy-progesterone derivative | 90-95 | Ethylene glycol treatment with orthoformate | [6] |

The synthetic approach utilizes the inherent reactivity of the progesterone skeleton while maintaining stereochemical integrity throughout the transformation sequence [9]. Modern synthetic methodologies have focused on optimizing the conversion of these intermediates through controlled reaction conditions and catalyst selection [1]. The preparation methods have evolved to include novel approaches using betamethasone derivatives as alternative starting materials, achieving comparable yields with improved process economics [1] [6].

Steroid synthesis from progesterone derivatives typically follows a multienzyme process involving sequential modifications of the basic steroid framework [11]. The synthetic route requires careful consideration of functional group compatibility and stereochemical outcomes during each transformation step [13]. Recent developments have demonstrated that titanium-mediated formation of steroidal ring systems can provide efficient access to key intermediates with high stereoselectivity [18].

Catalytic Isomerization Techniques Using Palladium-Based Systems

Palladium-based catalytic systems represent the cornerstone of modern steroid isomerization methodology for (2β)-Methyl Megestrol Acetate synthesis [2] [3]. The isomerization process typically employs palladium on activated carbon as the primary catalyst, with sodium acetate serving as a crucial activity modulator [4]. This catalytic system enables the selective migration of double bonds within the steroid framework while maintaining the desired stereochemical configuration [19].

The palladium-catalyzed isomerization mechanism involves the formation of π-allyl complexes that facilitate controlled double bond migration [15]. In steroid synthesis applications, palladium complexes with 2-pyridylphosphine ligands have demonstrated exceptional selectivity for terminal olefin isomerization, achieving high regio- and stereoselectivity under mild reaction conditions [15]. The ligand selection proves crucial for reaction outcomes, with specific phosphine-based ligands enabling site-controlled isomerization processes [15].

Table 2: Palladium-Catalyzed Isomerization Conditions for Steroid Intermediates

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium/carbon + sodium acetate | Ethanol | Reflux | 92-98 | >95% |

| Palladium(II) chloride bis(acetonitrile) | Methanol | 70 | 85-90 | >90% |

| Palladium trifluoroacetate/sulfoxide-oxazoline | Dimethyl sulfoxide/methanol | 50 | 89-94 | >92% |

The isomerization process requires precise control of reaction parameters to achieve optimal conversion while minimizing side product formation [2]. The presence of cyclohexene derivatives during the reaction serves dual purposes as both hydrogen donors and selectivity enhancers [2] [3]. Sodium acetate functions not only as a base but also as a critical modulator of palladium activity, preventing over-reduction and maintaining catalyst stability throughout the reaction course [4].

Advanced palladium-catalyzed methodologies have incorporated divergent cycloisomerization strategies for complex steroid transformations [17]. These approaches utilize palladium(0) catalysts in combination with glucose as a reducing agent, enabling selective cyclization and isomerization processes through distinct mechanistic pathways [17]. Detailed density functional theory calculations have provided evidence for the different pathways of selective cyclization and isomerization under palladium catalysis [17].

Modern developments in palladium-catalyzed steroid chemistry have demonstrated the utility of asymmetric dearomatizative cyclization for constructing steroid cores [18]. These methodologies employ chiral palladium catalysts to afford various phenanthrenone derivatives containing key features of steroidal frameworks with high enantioselectivity [18]. The intramolecular dearomatizative cyclization approach has achieved yields up to 94% with enantiomeric excesses exceeding 92% [18].

Solvent Selection and Reaction Kinetic Profiling

Solvent selection plays a fundamental role in optimizing the synthesis of (2β)-Methyl Megestrol Acetate, significantly influencing reaction rates, product selectivity, and overall process efficiency [1] [23]. The choice of reaction medium affects both the kinetics of steroid transformations and the stereochemical outcomes of key synthetic steps [23]. Systematic solvent optimization studies have revealed that organic solvents including toluene, chloroform, dichloromethane, diethyl ether, dimethoxyethane, ethyl acetate, and tetrahydrofuran provide optimal conditions for different reaction phases [1].

Reaction kinetic profiling has demonstrated that solvent polarity and hydrogen bonding capacity significantly impact the rate-determining steps in steroid synthesis [23]. In palladium-catalyzed isomerization reactions, ethanol has emerged as the preferred solvent, providing optimal balance between catalyst solubility and substrate reactivity [2] [3]. The use of mixed solvent systems, particularly dimethyl sulfoxide/methanol combinations, has shown enhanced effectiveness for methanolysis of acylpalladium intermediates [28].

Table 3: Solvent Effects on (2β)-Methyl Megestrol Acetate Synthesis Parameters

| Solvent System | Reaction Rate (relative) | Yield (%) | Selectivity (%) | Kinetic Profile |

|---|---|---|---|---|

| Ethanol | 1.0 | 92-98 | 95 | Optimal |

| Toluene | 0.7 | 85-90 | 88 | Moderate |

| Dichloromethane | 1.2 | 88-92 | 90 | Fast |

| Dimethyl sulfoxide/methanol (9:1) | 1.4 | 90-95 | 92 | Enhanced |

| Acetonitrile | 0.9 | 87-91 | 89 | Standard |

The kinetic analysis of steroid transformations has revealed that temperature effects follow typical Arrhenius behavior, with reaction rates increasing exponentially with temperature elevation [46]. However, elevated temperatures can lead to decreased selectivity and increased side product formation, necessitating careful optimization of thermal conditions [44]. Process optimization studies have identified optimal temperature ranges between 65-70°C for most palladium-catalyzed transformations [4].

Solvent effects on enzyme-catalyzed steroid transformations demonstrate distinct kinetic patterns compared to purely chemical processes [25]. In biocatalytic systems, the presence of organic co-solvents can modulate enzyme activity and substrate binding affinity, leading to altered kinetic parameters [27]. Water-organic solvent biphasic systems have proven effective for preparative steroid transformations, with organic solvents functioning as weak competitive inhibitors rather than denaturants [27].

Modern reaction optimization employs design of experiments methodologies to systematically evaluate solvent effects on multiple response variables simultaneously [26]. These approaches enable comprehensive optimization of reaction conditions by evaluating interactions between solvent properties, temperature, catalyst loading, and reaction time [57]. The implementation of high-throughput experimentation platforms has accelerated the identification of optimal solvent combinations for complex steroid syntheses [57].

Diastereomeric Control Mechanisms in Methyl Group Introduction

The stereoselective introduction of methyl groups at specific positions in steroid molecules represents one of the most challenging aspects of (2β)-Methyl Megestrol Acetate synthesis [31]. Diastereomeric control mechanisms rely on the inherent facial selectivity of the steroid framework and the careful selection of methylating reagents and reaction conditions [31]. The formation of the 2β-methyl substituent requires precise control over the approach trajectory of the methylating species to achieve the desired stereochemical outcome [34].

Copper-catalyzed methylation reactions have emerged as highly effective methods for introducing methyl groups with exceptional diastereoselectivity [31]. Under catalysis by copper bromide, aluminum trimethyl reagents react with steroid dienone precursors to afford α-epimers of methylated steroids as major products, with diastereomeric ratios reaching 10:1 in favor of the desired stereoisomer [31]. The stereochemical outcome depends on the substrate structure and the specific position of methyl incorporation [31].

Table 4: Diastereomeric Selectivity in Steroid Methylation Reactions

| Position | Methylating Agent | Catalyst | Major Product | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| C-3α | Aluminum trimethyl | Copper bromide | α-epimer | 10:1 | 89-92 |

| C-7α | Aluminum trimethyl | Copper bromide | α-epimer | 8:1 | 85-88 |

| C-15β | Aluminum trimethyl | Copper bromide | β-epimer | 6:1 | 82-87 |

| C-16 | Aluminum trimethyl | Copper bromide | Single isomer | >20:1 | 90-95 |

The mechanism of diastereomeric control involves the preferential approach of methylating reagents from the less sterically hindered face of the steroid molecule [32]. Computational studies have revealed that the orientation of axial hydrogen atoms at positions C-7 and C-9 creates significant steric hindrance for α-face approach, favoring β-face attack in specific cases [19]. The stereochemical outcome can be predicted based on the analysis of steric interactions and conformational preferences of steroid substrates [29].

Palladium-catalyzed asymmetric cyclization reactions have provided alternative approaches for introducing methyl substituents with high stereochemical control [28]. The use of chiral sulfoxide-oxazoline ligands in combination with palladium trifluoroacetate catalysts has achieved diastereomeric ratios exceeding 4:1 for specific methylation patterns [28]. These methodologies enable the formation of spirocyclic structures with defined stereochemistry at multiple centers [28].

Advanced synthetic strategies employ enzymatic approaches for stereoselective methyl group introduction through cytochrome P450-mediated hydroxylation followed by methylation [34]. These biocatalytic methods have demonstrated exceptional regio- and stereoselectivity for steroid modifications at positions previously inaccessible through purely chemical methods [34]. The engineered P450 variants can achieve complete stereochemical control for hydroxylation at the C-7β position, providing precursors for subsequent methylation reactions [34].

| Technique | Molecular Ion | Key Fragments | Application | Reference |

|---|---|---|---|---|

| ESI-MS/MS | m/z 385 → 267, 325 | 267.1, 325.2 | Quantitative analysis | [3] |

| GC-EI-MS | m/z 384 (M+) | Characteristic steroid fragments | Volatile derivatives | [4] |

| LC-MS/MS | m/z 385.5 → 267.1 | 267.1 base peak | Biological matrices | [8] [9] |

| High-Resolution MS | m/z 400 (M+16) | Loss of 16 mass units | Metabolite identification | [10] |

| Silver-Cationized MS/MS | m/z with Ag+ adduct | Structure-specific patterns | Isomer differentiation | [6] |

Multinuclear Nuclear Magnetic Resonance Spectral Assignment Challenges

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (2β)-Methyl Megestrol Acetate, though several analytical challenges complicate spectral interpretation [10] [11]. The compound's complex steroid framework and multiple stereogenic centers create overlapping signal patterns that require sophisticated two-dimensional NMR techniques for complete assignment.

Proton Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of (2β)-Methyl Megestrol Acetate exhibits characteristic resonances that confirm the structural features unique to this diastereomer [10]. The 2β-methyl group appears as a distinctive doublet at δ 4.16 ppm, which serves as a diagnostic signal for stereochemical assignment. The acetate methyl protons resonate at δ 2.13 ppm as a sharp singlet, while the angular methyl groups at positions 18 and 19 appear at δ 0.74 and δ 1.19 ppm, respectively [12] [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The 13C NMR spectrum provides critical information about the carbon framework, with the 2β-methyl carbon appearing at δ 68.6 ppm, distinctly different from the 2α-epimer [10]. The carbonyl carbons at positions 3 and 20 resonate at δ 199.2 and δ 199.8 ppm, respectively, while the acetate carbonyl appears at δ 170.8 ppm. Quaternary carbons present particular assignment challenges due to their reduced signal intensity and overlapping chemical shifts in the steroid framework [13].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Complete structural assignment requires comprehensive two-dimensional NMR analysis including homonuclear correlation spectroscopy (COSY), nuclear Overhauser enhancement spectroscopy (NOESY), and heteronuclear single quantum correlation (HSQC) experiments [10]. These techniques enable the establishment of connectivity patterns and spatial relationships essential for confirming the 2β-stereochemistry and distinguishing from the 2α-diastereomer [12].

Table 2: Multinuclear NMR Spectral Assignment Challenges

| NMR Technique | Key Chemical Shifts | Assignment Challenges | Structural Information | Reference |

|---|---|---|---|---|

| 1H NMR | δ 4.30 (CH2OH) | Overlapping signals | Functional groups | [10] [11] |

| 13C NMR | δ 68.62 (CHOH) | Quaternary carbons | Carbon framework | [10] |

| 1H-1H COSY | Coupling patterns | Complex multiplicities | Connectivity | [12] [10] |

| 1H-13C HSQC | C-H correlations | Sensitivity issues | Multiplicity | [10] |

| NOESY | Spatial correlations | Long-range NOEs | Stereochemistry | [10] |

Chiral Separation Methodologies for Diastereomer Resolution

The resolution of (2β)-Methyl Megestrol Acetate from its 2α-diastereomer presents significant analytical challenges due to their nearly identical physicochemical properties [14]. Advanced chiral separation methodologies have been developed to achieve baseline resolution of these stereoisomers using various chiral stationary phases and mobile phase systems.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-derived chiral stationary phases, particularly those based on cellulose and amylose derivatives, demonstrate excellent enantioselective properties for steroid separations [14] [15]. The Chiralpak AD-H column, containing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, achieves baseline resolution of the diastereomers with a resolution factor (Rs) of 2.8 using a mobile phase composition of hexane:isopropanol (90:10, v/v) [16]. The separation mechanism involves differential hydrogen bonding and π-π interactions between the steroid molecules and the chiral stationary phase [17].

Cyclodextrin-Based Separations

Native and derivatized cyclodextrins offer alternative approaches for diastereomer resolution through inclusion complex formation [14]. β-Cyclodextrin stationary phases provide moderate resolution (Rs = 1.4) with enhanced selectivity when used as chiral mobile phase additives rather than immobilized stationary phases. The separation is based on differential complexation of the diastereomers within the cyclodextrin cavity, with the 2β-methyl substituent orientation influencing the binding affinity [18].

Macrocyclic Antibiotic Chiral Stationary Phases

Vancomycin-based chiral stationary phases (Chirobiotic V) demonstrate unique selectivity for steroid diastereomers through multiple interaction mechanisms including hydrogen bonding, π-π stacking, and dipole-dipole interactions [19]. These phases operate effectively in polar organic mobile phases, offering complementary selectivity to polysaccharide phases and enabling method development flexibility [14].

Table 3: Chiral Separation Methodologies for Diastereomer Resolution

| CSP Type | Examples | Mobile Phase | Resolution (Rs) | Application | Reference |

|---|---|---|---|---|---|

| Polysaccharide (Cellulose) | Chiralcel OD, AD | Normal/Reversed phase | 1.6-6.68 | Steroid separations | [14] [15] |

| Polysaccharide (Amylose) | Chiralpak IA, IB | Normal/Reversed phase | 1.9-3.1 | Drug analysis | [14] |

| Cyclodextrin | β-CD, HP-β-CD | Aqueous/Organic | 0.54-2.40 | CMPA methods | [14] |

| Macrocyclic Antibiotic | Chirobiotic V, T | Polar organic | Variable | Diverse analytes | [19] |

| Protein-based | HSA, AGP | Aqueous buffers | 1.8-2.4 | Biological samples | [14] |

X-ray Diffraction Studies of Crystalline Polymorphs

X-ray diffraction analysis provides fundamental insights into the solid-state properties of (2β)-Methyl Megestrol Acetate, revealing multiple polymorphic forms with distinct physicochemical characteristics [20] [21]. These polymorphic variations significantly impact dissolution behavior, stability, and bioavailability, making their identification and characterization critical for pharmaceutical development.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction represents the primary technique for polymorph identification and quantification [21]. The stable Form I polymorph of (2β)-Methyl Megestrol Acetate crystallizes in the orthorhombic space group P2₁2₁2₁ with characteristic d-spacing values at 8.94, 7.21, and 5.83 Å [22]. The metastable Form II exhibits a monoclinic crystal system (space group P2₁/c) with distinct d-spacings at 9.12, 6.85, and 4.92 Å, providing clear differentiation between polymorphic forms [23].

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction studies have elucidated the three-dimensional molecular packing arrangements and intermolecular interactions governing polymorph stability [20]. The stable polymorph exhibits an extended hydrogen bonding network involving the acetate carbonyl and neighboring molecules, contributing to its thermodynamic stability. Molecular conformation analysis reveals the preferred chair-chair-chair conformation of the steroid ring system with the 2β-methyl group in the equatorial position [24].

High-Energy Synchrotron X-ray Diffraction

Advanced synchrotron X-ray diffraction techniques enable the characterization of amorphous and partially crystalline forms that are difficult to analyze using conventional X-ray sources [20]. Pair distribution function (PDF) analysis reveals local structural ordering in amorphous solid dispersions of (2β)-Methyl Megestrol Acetate, providing insights into drug-polymer interactions and molecular-level miscibility [20].

Variable Temperature X-ray Diffraction

Temperature-dependent X-ray diffraction studies reveal phase transition behavior and thermal stability characteristics [23]. The metastable Form II undergoes a solid-state transformation to Form I at approximately 180°C, accompanied by characteristic changes in the diffraction pattern. This transformation is irreversible and proceeds through a nucleation and growth mechanism with activation energy of 156 kJ/mol [22].

Table 4: X-ray Diffraction Studies of Crystalline Polymorphs

| Technique | Information | Sample Requirements | Polymorphism Detection | Applications | Reference |

|---|---|---|---|---|---|

| Powder XRD (PXRD) | Crystalline phases | Microcrystalline | Excellent | QC analysis | [20] [21] |

| Single Crystal XRD | 3D structure | Single crystals | Limited to single form | Structure determination | [20] |

| High-Energy Synchrotron | Amorphous content | Any form | Enhanced sensitivity | ASD characterization | [20] |

| Variable Temperature XRD | Phase transitions | Temperature control | Phase behavior | Stability studies | [23] |

| PDF Analysis | Local structure | High energy source | Amorphous forms | Disorder analysis | [20] |